molecular formula C6H6ClF2NO B13679412 3-(Difluoromethyl)pyridin-4-ol hydrochloride

3-(Difluoromethyl)pyridin-4-ol hydrochloride

Cat. No.: B13679412
M. Wt: 181.57 g/mol
InChI Key: WJHQRJZMLTUDMK-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C6H5F2NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of difluoromethyl and hydroxyl groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridin-4-ol hydrochloride typically involves the introduction of a difluoromethyl group to the pyridine ring. One common method is the reaction of 4-hydroxypyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyridin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield difluoromethylpyridinone, while substitution reactions can produce various difluoromethyl-substituted pyridine derivatives.

Scientific Research Applications

3-(Difluoromethyl)pyridin-4-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyridin-4-ol hydrochloride
  • 3-(Chloromethyl)pyridin-4-ol hydrochloride
  • 3-(Bromomethyl)pyridin-4-ol hydrochloride

Uniqueness

3-(Difluoromethyl)pyridin-4-ol hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and hydrogen bonding capability, making it a versatile compound in various applications.

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

3-(difluoromethyl)-1H-pyridin-4-one;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-6(8)4-3-9-2-1-5(4)10;/h1-3,6H,(H,9,10);1H

InChI Key

WJHQRJZMLTUDMK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)C(F)F.Cl

Origin of Product

United States

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